molecular formula C12H8ClF3N2 B13726404 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13726404
M. Wt: 272.65 g/mol
InChI Key: QRVVIJPYJDUIRY-UHFFFAOYSA-N
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Description

2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with o-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Chemical Reactions Analysis

2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

2-Chloro-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:

    2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group, which may affect its reactivity and application.

    6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine:

The presence of both the chlorine and o-tolyl groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical processes.

Properties

Molecular Formula

C12H8ClF3N2

Molecular Weight

272.65 g/mol

IUPAC Name

2-chloro-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8ClF3N2/c1-7-4-2-3-5-8(7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3

InChI Key

QRVVIJPYJDUIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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